REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:20][N:21]([CH3:22])[CH:23]=[O:24].[CH:15]1([CH2:16][OH:17])[CH2:18][O:19]1.[K+:13].[K+:14].[N+:1](=[O:2])([O-:3])[c:4]1[n:5][nH:6][cH:7][cH:8]1>>[N+:1](=[O:2])([O-:3])[c:4]1[n:5][n:6]([CH2:18][CH:15]([CH2:16][OH:17])[OH:19])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCC1CO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[N+]([O-])c1cc[nH]n1
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Name
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O=[N+]([O-])c1ccn(CC(O)CO)n1
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Type
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product
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Smiles
|
O=[N+]([O-])c1ccn(CC(O)CO)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |